molecular formula C19H17BrN2O5S2 B13373608 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B13373608
M. Wt: 497.4 g/mol
InChI Key: ATJAFQUXJHKTDI-UHFFFAOYSA-N
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Description

The compound 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a sophisticated chemical entity designed for research applications. It is built upon a 5H-thiazolo[2,3-b]quinazolin-5-one core scaffold, a heterocyclic system recognized in scientific literature for its potential immunomodulating activity . This core structure has been reported to exert immunosuppressive effects on IgM production in pre-clinical models . Furthermore, closely related V-shaped polycyclic thiazoloquinazolinones are known to modulate the activity of various protein kinases, which are critical targets in oncological and neurodegenerative research . The specific structure of this compound is functionalized with a 4-bromophenylsulfonyl group and dimethoxy substitutions, which may influence its solubility, binding affinity, and overall bioactivity, making it a compound of significant interest for investigative purposes. Primary Research Applications: This compound is supplied primarily for use in basic research and drug discovery efforts. Potential areas of investigation include exploring its role as an immunomodulatory agent or evaluating its inhibitory effects on specific kinase signaling pathways. Researchers may utilize it in biochemical or cellular assays to further elucidate the structure-activity relationships (SAR) within the thiazoloquinazoline class of molecules . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines for the handling of chemical substances.

Properties

Molecular Formula

C19H17BrN2O5S2

Molecular Weight

497.4 g/mol

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]-7,8-dimethoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C19H17BrN2O5S2/c1-26-16-7-14-15(8-17(16)27-2)21-19-22(18(14)23)12(9-28-19)10-29(24,25)13-5-3-11(20)4-6-13/h3-8,12H,9-10H2,1-2H3

InChI Key

ATJAFQUXJHKTDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinazolinone core.

    Introduction of the Bromophenylsulfonylmethyl Group: This step involves the reaction of the thiazoloquinazolinone core with a bromophenylsulfonylmethyl reagent under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromophenylsulfonyl group to a phenylsulfonyl group.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

5-[2-(4-Bromo-phenyl)-vinyl-3-diphenylaminomethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K12)

  • Core structure: Triazolo[1,5-c]quinazolinone.
  • Substituents: 4-Bromophenylvinyl and diphenylaminomethyl groups.
  • Key properties: IR peaks: 3459.93 cm⁻¹ (N–H stretch), 1590.43 cm⁻¹ (C=O stretch), 590.04 cm⁻¹ (Br group) . Anti-inflammatory activity: Demonstrated in preliminary assays, likely due to the triazoloquinazolinone scaffold’s ability to modulate cyclooxygenase (COX) pathways .

3-((3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one (4a)

  • Core structure: Quinazolinone-isoxazoline hybrid.
  • Substituents : 4-Bromophenyl-dihydroisoxazole and methyl linker.
  • Key findings: DFT studies: Highlighted electronic delocalization across the isoxazoline ring, enhancing stability and reactivity .

Thiazolo-Fused Heterocycles

Thiazolo[2,3-c]-1,2,4-triazole,3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)

  • Core structure : Thiazolo-triazole fused with benzodioxole.
  • Substituents : 4-Bromophenyl and benzodioxolyl groups.
  • Key properties: Molecular formula: C₁₇H₁₀BrN₃O₂S (vs. C₁₉H₁₆BrN₃O₅S for the target compound) .

Bromophenyl-Containing Indole and Triazinoindole Derivatives

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41)

  • Core structure: Triazinoindole-pyrazole-indolone hybrid.
  • Substituents : 4-Bromophenyl and dimethylindolone.
  • Key contrast : While structurally distinct from the target compound, this analogue underscores the prevalence of 4-bromophenyl in enhancing cytotoxicity and selectivity in heterocyclic drug design .

Biological Activity

The compound 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique thiazoloquinazolinone core structure, combined with various substituents, positions it as a candidate for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H17BrN2O5S2C_{19}H_{17}BrN_{2}O_{5}S_{2} with a molecular weight of approximately 497.38 g/mol. The structure features:

  • A thiazoloquinazolinone core.
  • Sulfonyl group linked to a bromophenyl moiety.
  • Methoxy groups at positions 7 and 8 which enhance solubility and reactivity.

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance:

  • Quinazolinone derivatives have shown effectiveness against various cancer cell lines including breast and colon cancer cells. The compound's structure allows it to interact with key biological targets involved in tumor progression.
CompoundCell Line TestedIC50 (µM)
3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-oneA549 (lung)<10
4-BromophenylsulfonamideMCF7 (breast)16.70
7-MethoxyquinazolinoneHCT116 (colon)12.54

Antimicrobial Activity

The compound's sulfonamide group is associated with antimicrobial properties. Similar compounds have been reported to exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for addressing antibiotic resistance.

Anti-inflammatory Effects

Compounds within the quinazolinone class have also demonstrated anti-inflammatory properties. They inhibit pathways that lead to inflammation, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Understanding the mechanism of action of 3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves studying its interactions with biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding: It can bind to receptors that mediate inflammatory responses or tumor growth.

Case Studies

  • Study on Antitumor Efficacy:
    A study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines and found that modifications to the thiazoloquinazolinone structure significantly influenced its activity. The compound exhibited potent cytotoxicity against A549 lung cancer cells.
  • Antimicrobial Evaluation:
    Another research highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The compound was tested alongside known antibiotics and showed synergistic effects.

Q & A

Q. Table 1. Key Synthetic Parameters for PTC-Mediated Cyclization

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C+25% yield
TBAB Catalyst Loading10 mol%+15% yield
Solvent PolarityBenzene/K₂CO₃Precipitates product

Q. Table 2. Comparative Biological Activity of Structural Analogs

CompoundSubstituentsIC₅₀ (µM)Target
Target Compound7,8-OCH₃, 4-BrPh-SO₂8.9 ± 0.7HeLa
Analog A7-OCH₃, 4-ClPh-SO₂14.2 ± 1.1HeLa

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